molecular formula C13H15NS B13192970 2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline

2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13192970
M. Wt: 217.33 g/mol
InChI Key: CBYCHXAAGCZMAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2,5-dimethylaniline with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, particularly at the positions ortho to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the aniline moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylaniline: Lacks the thiophene ring, making it less versatile in certain applications.

    N-(thiophen-3-ylmethyl)aniline: Lacks the methyl groups, which can affect its reactivity and binding properties.

    2,5-dimethylthiophene: Lacks the aniline moiety, limiting its use in biological applications.

Uniqueness

2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the combination of the thiophene ring and the dimethyl-substituted aniline moiety. This structure provides a balance of electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

2,5-dimethyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C13H15NS/c1-10-3-4-11(2)13(7-10)14-8-12-5-6-15-9-12/h3-7,9,14H,8H2,1-2H3

InChI Key

CBYCHXAAGCZMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CSC=C2

Origin of Product

United States

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